Dichloro(ethyl)silane Dichloro(ethyl)silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14357298
InChI: InChI=1S/C2H6Cl2Si/c1-2-5(3)4/h5H,2H2,1H3
SMILES:
Molecular Formula: C2H6Cl2Si
Molecular Weight: 129.06 g/mol

Dichloro(ethyl)silane

CAS No.:

Cat. No.: VC14357298

Molecular Formula: C2H6Cl2Si

Molecular Weight: 129.06 g/mol

* For research use only. Not for human or veterinary use.

Dichloro(ethyl)silane -

Specification

Molecular Formula C2H6Cl2Si
Molecular Weight 129.06 g/mol
IUPAC Name dichloro(ethyl)silane
Standard InChI InChI=1S/C2H6Cl2Si/c1-2-5(3)4/h5H,2H2,1H3
Standard InChI Key RKHXNBJRDQOIOQ-UHFFFAOYSA-N
Canonical SMILES CC[SiH](Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Dichloro(ethyl)silane (CAS 1789-58-8) is an organosilane with the molecular formula C₂H₆Cl₂Si and a molecular weight of 129.061 g/mol . Its structure consists of a central silicon atom bonded to two chlorine atoms, one ethyl group (-C₂H₅), and one hydrogen atom. This configuration confers both electrophilic reactivity at the silicon center and hydrophobic characteristics due to the ethyl moiety.

Table 1: Key Physicochemical Properties of Dichloro(ethyl)silane

PropertyValueSource
Density (20°C)1.089 g/mL
Boiling Point69.8 ± 9.0 °C at 760 mmHg
Melting Point-107°C
Flash Point-11.6 ± 5.7 °C
Vapor Pressure (25°C)143.9 ± 0.1 mmHg
Refractive Index (n20/D)1.415

The compound’s low boiling point and high vapor pressure indicate high volatility, necessitating careful handling to prevent inhalation exposure .

Synthesis and Industrial Production

Dichloro(ethyl)silane is synthesized via the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst at elevated temperatures (~300°C). This method, derived from the Müller-Rochow process, involves a gas-solid interaction where silicon powder reacts with ethyl chloride vapor:

Si+2C2H5ClCuC2H5SiHCl2+byproducts\text{Si} + 2 \text{C}_2\text{H}_5\text{Cl} \xrightarrow{\text{Cu}} \text{C}_2\text{H}_5\text{SiHCl}_2 + \text{byproducts}

Industrial production employs fluidized bed reactors to enhance heat transfer and ensure uniform mixing, optimizing yield and purity. Post-synthesis purification involves fractional distillation to isolate dichloro(ethyl)silane from co-products like trichloroethylsilane and silicon tetrachloride.

Reactivity and Chemical Transformations

Hydrolysis and Alcoholysis

Dichloro(ethyl)silane undergoes rapid hydrolysis with water, producing hydrochloric acid (HCl) and ethylsilanediol:

C2H5SiHCl2+3H2OC2H5Si(OH)3+2HCl\text{C}_2\text{H}_5\text{SiHCl}_2 + 3 \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{Si(OH)}_3 + 2 \text{HCl} \uparrow

This exothermic reaction necessitates controlled conditions to mitigate HCl gas release . In alcoholysis, alcohols (e.g., methanol) replace water, yielding alkoxysilanes:

C2H5SiHCl2+2CH3OHC2H5Si(OCH3)2+2HCl\text{C}_2\text{H}_5\text{SiHCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_2\text{H}_5\text{Si(OCH}_3\text{)}_2 + 2 \text{HCl} \uparrow

Silylation Reactions

The compound acts as a silylating agent, protecting hydroxyl and amine groups in organic synthesis. For example, reaction with ethanol in the presence of triethylamine forms ethylsilyl ethers:

C2H5SiHCl2+2C2H5OHEt3NC2H5Si(OCH2CH3)2+2HCl\text{C}_2\text{H}_5\text{SiHCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{C}_2\text{H}_5\text{Si(OCH}_2\text{CH}_3\text{)}_2 + 2 \text{HCl}

These derivatives are intermediates in silicone resin production.

Industrial and Research Applications

Silicone Polymers

Dichloro(ethyl)silane is a precursor for polydiethylsiloxanes, used in lubricants, sealants, and water-repellent coatings. Co-polymerization with dichlorodimethylsilane adjusts polymer flexibility and thermal stability .

Surface Functionalization

In materials science, the compound modifies surfaces (e.g., glass, metals) via silanization. The ethyl group enhances hydrophobicity, making it valuable for anti-corrosive coatings.

Hazard ClassGHS CodeSignal Word
Flammable LiquidsGHS02Danger
Skin CorrosionGHS05Danger
Acute ToxicityGHS07Danger
Specific Target Organ ToxicityGHS08Danger

Regulatory and Environmental Impact

Regulatory frameworks (e.g., REACH, OSHA) classify dichloro(ethyl)silane as hazardous, requiring stringent exposure controls. Environmental releases risk aquatic toxicity due to HCl formation, necessitating containment and pH-neutralization measures .

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